2-Hydroxypropyl methacrylate

Description

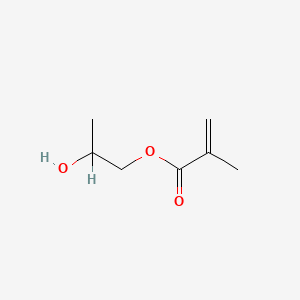

2-hydroxypropyl methacrylate is an enoate ester that is the 1-methacryloyl derivative of propane-1,2-diol. It has a role as a polymerisation monomer. It derives from a propane-1,2-diol and a methacrylic acid.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSHLMUCYSAUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25703-79-1 | |

| Record name | Poly(2-hydroxypropyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029629 | |

| Record name | 2-Hydroxypropyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white crystalline solid. (NTP, 1992), Liquid | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25703-79-1, 923-26-2 | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxypropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(2-hydroxypropyl methacrylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025703791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYPROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B8S034AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

430 to 433 °F (NTP, 1992) | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-Hydroxypropyl methacrylate chemical properties and structure

An In-depth Technical Guide to 2-Hydroxypropyl Methacrylate: Properties, Structure, and Advanced Biomedical Applications

Introduction: The Versatility of a Functional Monomer

This compound (HPMA) is a functional monomer that has become a cornerstone in the field of polymer chemistry, particularly for biomedical and pharmaceutical applications.[1] At its core, HPMA is an ester of methacrylic acid, characterized by a unique molecular structure that imparts a valuable combination of properties.[2][3] Its structure features a reactive methacrylate group, which allows it to readily form polymers, and a pendant hydroxyl group, which confers hydrophilicity and provides a site for further chemical modification.[1][4] This dual functionality makes HPMA an exceptionally versatile building block for creating advanced materials, from industrial coatings and adhesives to sophisticated drug delivery systems and tissue engineering scaffolds.[4][5] This guide provides a comprehensive technical overview of HPMA, focusing on its fundamental properties, polymerization, and its pivotal role in the development of cutting-edge nanomedicines and biomaterials.

Part 1: Core Chemical and Structural Properties

A thorough understanding of HPMA's fundamental characteristics is essential for its effective application. Its chemical identity, structure, and physicochemical properties dictate its behavior in polymerization reactions and the performance of the resulting materials.

Chemical Identity and Molecular Structure

HPMA is a clear, colorless liquid with a characteristic light odor.[6] It is classified as a functional hydrophobic hydroxy monomer.[7]

The structure of HPMA is distinguished by two key functional moieties:

-

The Methacrylate Group: This CH₂=C(CH₃)COO- group is highly reactive and susceptible to free-radical polymerization, enabling the formation of long polymer chains that form the backbone of the final material.[4][9]

-

The Hydroxyl Group: The pendant -OH group enhances the monomer's hydrophilicity and provides a reactive site for subsequent chemical reactions, such as esterification or the attachment of biologically active molecules.[1][4] This feature is critical for its use in biomedical applications.

Caption: Schematic of free-radical polymerization of HPMA.

Controlled Radical Polymerization Techniques

For advanced applications like drug delivery, precise control over the polymer's molecular weight and a narrow molecular weight distribution (low polydispersity) are crucial. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enable the synthesis of well-defined HPMA-based polymers and complex architectures like block copolymers. [10][11]

Experimental Protocol: Synthesis of a Simple HPMA-based Copolymer

This protocol describes a standard free-radical solution polymerization to synthesize a copolymer of HPMA and another vinyl monomer.

Objective: To synthesize a random copolymer of N-(2-hydroxypropyl)methacrylamide and a comonomer using a free-radical initiator.

Materials:

-

N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

-

Comonomer (e.g., a methacrylated drug derivative)

-

Initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Anhydrous solvent (e.g., Dimethyl sulfoxide, DMSO)

-

Nitrogen or Argon gas

-

Precipitation solvent (e.g., Diethyl ether)

-

Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve the HPMA monomer and the comonomer in the anhydrous solvent. The molar ratio will determine the final copolymer composition.

-

Initiator Addition: Add the initiator to the monomer solution. The amount of initiator influences the final molecular weight of the polymer. [12]3. Inert Atmosphere: Seal the flask with a septum and purge the solution with an inert gas (Nitrogen or Argon) for 20-30 minutes. This step is critical as oxygen can inhibit the polymerization reaction.

-

Polymerization Reaction: Place the flask in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-70°C for AIBN). Allow the reaction to proceed for a specified time (e.g., 12-24 hours) with constant stirring.

-

Precipitation and Purification: After the reaction, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like diethyl ether.

-

Isolation: Collect the precipitated polymer by filtration or centrifugation.

-

Final Purification: Redissolve the polymer in a minimal amount of a suitable solvent (e.g., water or DMSO) and purify by dialysis against deionized water for 2-3 days to remove unreacted monomers and initiator fragments.

-

Drying: Lyophilize (freeze-dry) the purified polymer solution to obtain the final product as a white, fluffy solid.

Characterization of HPMA Polymers

Post-synthesis, it is imperative to characterize the polymer to confirm its structure, molecular weight, and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the polymer structure and determine the copolymer composition by integrating the characteristic peaks of each monomer unit. [13][14]* Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. [10]* Dynamic Light Scattering (DLS): For polymers that form nanoparticles in solution, DLS measures the hydrodynamic diameter and size distribution. [10][13]* Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of key functional groups in the polymer and verify the incorporation of comonomers or conjugated molecules. [13]

Part 3: HPMA in Drug Delivery: A Versatile Platform for Nanomedicine

HPMA-based polymers have emerged as one of the most promising platforms for the development of nanomedicines, particularly for cancer therapy. [15][16]Several HPMA-drug conjugates have advanced into clinical trials. [17]

The Rationale for HPMA in Drug Delivery

The success of HPMA copolymers as drug carriers stems from a unique combination of properties:

-

Biocompatibility: Poly(HPMA) is non-toxic, non-immunogenic, and well-tolerated in vivo. [4][5]* Water Solubility: The hydrophilic nature imparted by the hydroxyl groups ensures that the polymer-drug conjugates are soluble in aqueous environments, which is essential for intravenous administration. [5][18]* Tunable Structure: The ease of copolymerization allows for the incorporation of drugs, targeting ligands, and biodegradable spacers into a single macromolecular system. [18]* "Stealth" Properties: The hydrophilic polymer chains form a protective layer around the drug, shielding it from premature degradation and recognition by the immune system, thereby prolonging its circulation time in the bloodstream. [15]

HPMA-Drug Conjugates and the EPR Effect

A primary strategy in using HPMA for cancer treatment is the creation of polymer-drug conjugates. In this approach, a cytotoxic drug is covalently attached to the HPMA polymer backbone, often via a biodegradable linker. [15][16]These nanosized conjugates (typically 5-20 nm) can passively accumulate in solid tumors through a phenomenon known as the Enhanced Permeability and Retention (EPR) effect . [19] The EPR effect arises from two key characteristics of tumor tissue:

-

Leaky Vasculature: The blood vessels in tumors are poorly formed and have large gaps between endothelial cells, allowing nanoparticles to extravasate into the tumor interstitium.

-

Poor Lymphatic Drainage: Tumors lack an efficient lymphatic drainage system, causing the nanoparticles to be retained within the tumor tissue for an extended period.

This passive targeting mechanism increases the concentration of the anticancer drug at the tumor site while minimizing its exposure to healthy tissues, thereby reducing side effects. [15][19]

Caption: The Enhanced Permeability and Retention (EPR) Effect.

Design of Advanced HPMA-based Drug Delivery Systems

Modern HPMA-based systems are often designed with additional functionalities to enhance therapeutic efficacy.

-

Biodegradable Linkers: The covalent bond connecting the drug to the polymer must be stable in circulation but cleavable within the target cell. [15]This ensures the drug is released in its active form only after reaching the tumor. Linkers sensitive to the low pH of endosomes or specific lysosomal enzymes are commonly employed. [16]* Active Targeting: To further improve specificity, targeting ligands such as antibodies, peptides, or carbohydrates can be attached to the polymer. [19]These ligands bind to receptors that are overexpressed on the surface of cancer cells, promoting uptake of the drug conjugate via receptor-mediated endocytosis. [19]

Caption: Conceptual workflow for the design of an HPMA-drug conjugate.

Part 4: HPMA-based Hydrogels

Beyond soluble drug carriers, HPMA is a key component in the formation of hydrogels—three-dimensional polymer networks that can absorb and retain large amounts of water. [4][20]

Formation and Properties of HPMA Hydrogels

HPMA-based hydrogels are typically formed by copolymerizing HPMA with a multifunctional cross-linking agent. [21]The resulting network is chemically cross-linked, providing mechanical stability. [20]Key properties of these hydrogels include:

-

High Water Content: The hydrophilic nature of HPMA allows the hydrogels to swell significantly in aqueous environments, resembling the properties of natural soft tissue. [20]* Biocompatibility: Like their linear counterparts, HPMA hydrogels exhibit excellent biocompatibility. [22]* Tunable Properties: The mechanical properties (e.g., stiffness) and swelling behavior can be precisely controlled by varying the cross-linking density and copolymer composition. [23]

Applications in Tissue Engineering and Controlled Release

The unique properties of HPMA hydrogels make them ideal for various biomedical applications:

-

Tissue Engineering: Their porous structure and biocompatibility allow them to act as scaffolds that support cell attachment, growth, and tissue regeneration. [22][23]* Controlled Drug Release: Drugs can be physically encapsulated within the hydrogel matrix. The release of the drug is then controlled by diffusion through the polymer network, providing sustained release over time. [22][24]* Contact Lenses: HPMA is used in the manufacturing of soft contact lenses due to its ability to retain moisture and provide a comfortable, biocompatible interface with the eye. [4][22]

Experimental Protocol: Preparation of a Simple HPMA Hydrogel

Objective: To prepare a cross-linked HPMA hydrogel by free-radical polymerization.

Materials:

-

HPMA monomer

-

Cross-linking agent (e.g., Ethylene glycol dimethacrylate, EGDMA)

-

Initiator (e.g., Ammonium persulfate, APS, and a catalyst like N,N,N',N'-Tetramethylethylenediamine, TEMED for redox initiation)

-

Deionized water

Procedure:

-

Monomer Solution: In a vial, prepare an aqueous solution containing the HPMA monomer and the cross-linking agent (e.g., 1-5 mol% relative to HPMA).

-

Degassing: De-gas the solution by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen.

-

Initiation: Add the initiator (APS) and the catalyst (TEMED) to the solution and mix gently. The polymerization will begin rapidly.

-

Molding: Quickly transfer the solution into a mold (e.g., between two glass plates with a spacer) to form a sheet, or into a multi-well plate to form discs.

-

Curing: Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.

-

Purification: Remove the hydrogel from the mold and place it in a large volume of deionized water. Wash the gel for several days, changing the water frequently, to remove any unreacted components.

-

Swelling Equilibrium: Allow the hydrogel to swell to equilibrium in deionized water or a buffer of choice before further characterization or use.

Part 5: Safety and Handling of HPMA

While polymers based on HPMA are generally biocompatible, the monomer itself requires careful handling.

Toxicological Profile

-

Acute Toxicity: HPMA has low acute toxicity via oral and dermal routes. [25]* Irritation: The monomer is irritating to the eyes, skin, and respiratory system. [26]Direct contact can cause severe eye irritation, and inhalation of vapors may lead to respiratory tract irritation. [27][28]* Sensitization: HPMA is a known skin sensitizer and may cause an allergic reaction upon contact. [25][26]Cross-sensitization with other methacrylates can also occur. [25]

Handling and Storage Recommendations

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [28]* Storage: To prevent spontaneous polymerization, HPMA must be stored in the presence of air (oxygen) and a polymerization inhibitor (e.g., monomethyl ether hydroquinone). [6][7]It should be stored in a cool, dry place away from direct sunlight and heat, with a storage temperature not exceeding 35°C. [6][7]Never store under inert gases, as oxygen is required for the stabilizer to be effective. [7]

Part 6: Future Perspectives

This compound continues to be a material of significant interest in advanced research. Future directions include the development of "smart" HPMA-based systems that respond to specific biological stimuli (e.g., pH, enzymes, temperature) for on-demand drug release. [1][29]The combination of HPMA with other polymers to create hybrid materials and its use in emerging fields like 3D printing of biomedical devices further highlights its enduring potential. [1]The versatility and proven track record of HPMA ensure its continued role in pushing the boundaries of medicine and material science.

References

- This compound (2-HPMA). (n.d.). Ataman Kimya.

- This compound (2-HPMA). (n.d.). Jamorin.

- Chytil, P., Kostka, L., & Etrych, T. (n.d.). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. PMC - NIH.

- HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery. (n.d.). MDPI.

- HPMA copolymers: Origins, early developments, present, and future. (n.d.). PMC - NIH.

- Chytil, P., Koziolová, E., & Ulbrich, K. (2018). HPMA Copolymer-Drug Conjugates with Controlled Tumor-Specific Drug Release. Macromolecular Bioscience.

- Molecular imaging of HPMA copolymers: visualizing drug delivery in cell, mouse and man. (2010).

- What is this compound and How to Buy this compound? (n.d.). Camachem.

- 2 hydroxypropyl methacrylate. (n.d.). HSF Chem LTD.

- This compound (HPMA) | CAS 27813-02-1. (n.d.). Connect Chemicals.

- Poly(this compound). (n.d.). Polysciences.

- 2-Hydroxyproply Methacrylate (2-HPMA). (2023). Adakem Kimya Ltd.

- This compound: A Versatile Monomer in Modern Chemistry. (2024). ChemicalBook.

- Atom Transfer Radical Polymerization of Hydroxy-Functional Methacrylates at Ambient Temperature: Comparison of Glycerol Monomethacrylate with this compound. (n.d.). Macromolecules - ACS Publications.

- Buy this compound | 27813-02-1. (n.d.). Smolecule.

- This compound: Human health tier II assessment. (2013).

- The preparation of the HPMA-based hydrogel with dual porosity. (n.d.). ResearchGate.

- The Role of this compound in Advancing Polymer Science. (n.d.).

- HYDROXYPROPYL METHACRYLATE (HPMA). (n.d.). atamankimya.com.

- 1.1 PRODUCT NAME> this compound Inhibited. (n.d.). GJ Chemical.

- Synthesis and Structure of this compound-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate. (2022). PMC - NIH.

- Hydroxypropyl methacrylate. (n.d.). Santa Cruz Biotechnology.

- Synthesis, characterisation and evaluation of hyperbranched N-(2-hydroxypropyl) methacrylamides for transport and delivery in pancreatic cell lines in vitro and in vivo. (2022). RSC Publishing.

- Synthesis, Morphology, and Rheological Evaluation of HPMA (N-2-Hydroxypropyl Methacrylamide)-PCL (Polycaprolactone) Conjugates. (2021). ACS Omega - ACS Publications.

- This compound | 27813-02-1. (n.d.). Benchchem.

- Synthesis, Morphology, and Rheological Evaluation of HPMA (N-2-Hydroxypropyl Methacrylamide)-PCL (Polycaprolactone) Conjugates. (2021). PubMed Central.

- Synthesis and Characterization of Biodegradable HPMA-Oligolysine Copolymers for Improved Gene Delivery. (n.d.). PMC - NIH.

- Three-dimensional porous HPMA-co-DMAEM hydrogels for biomedical application. (2025).

- MATERIAL SAFETY DATA SHEET. (2012).

- Synthesis of poly(N-(2-hydroxypropyl) methacrylamide) brushes by interface-mediated RAFT polymerization. (n.d.). RSC Publishing.

- This compound | CAS#:923-26-2. (2025). Chemsrc.

- Hydrogels: Properties, Classifications, Characterizations, and Biomedical Applications. (n.d.).

- Hydrogel: Preparation, Characterization and Applications. (2017). The Pharma Innovation Journal.

- Mechanism of drug release from the HPMA- DMAEM hydrogel due to swelling of the gel at lower pH. (n.d.). ResearchGate.

Sources

- 1. This compound: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 2. This compound (HPMA) | CAS 27813-02-1 | Connect Chemicals [connectchemicals.com]

- 3. adakem.com [adakem.com]

- 4. 2 hydroxypropyl methacrylate - HSF Chem LTD Your Trusted Partner [hsfchem.com]

- 5. Buy this compound | 27813-02-1 [smolecule.com]

- 6. atamankimya.com [atamankimya.com]

- 7. jamorin.com [jamorin.com]

- 8. camachem.com [camachem.com]

- 9. This compound | 27813-02-1 | Benchchem [benchchem.com]

- 10. Synthesis, characterisation and evaluation of hyperbranched N -(2-hydroxypropyl) methacrylamides for transport and delivery in pancreatic cell lines i ... - Biomaterials Science (RSC Publishing) DOI:10.1039/D1BM01548F [pubs.rsc.org]

- 11. Synthesis of poly(N-(2-hydroxypropyl) methacrylamide) brushes by interface-mediated RAFT polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Characterization of Biodegradable HPMA-Oligolysine Copolymers for Improved Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, Morphology, and Rheological Evaluation of HPMA (N-2-Hydroxypropyl Methacrylamide)-PCL (Polycaprolactone) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HPMA Copolymer-Drug Conjugates with Controlled Tumor-Specific Drug Release. | Semantic Scholar [semanticscholar.org]

- 17. Molecular imaging of HPMA copolymers: visualizing drug delivery in cell, mouse and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery | MDPI [mdpi.com]

- 19. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hydrogels: Properties, Classifications, Characterizations, and Biomedical Applications | ClinicSearch [clinicsearchonline.org]

- 21. thepharmajournal.com [thepharmajournal.com]

- 22. polysciences.com [polysciences.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 26. datasheets.scbt.com [datasheets.scbt.com]

- 27. gjchemical.com [gjchemical.com]

- 28. 2spi.com [2spi.com]

- 29. researchgate.net [researchgate.net]

Introduction: The Versatility of 2-Hydroxypropyl Methacrylate (HPMA)

An In-Depth Technical Guide to the Synthesis of 2-Hydroxypropyl Methacrylate from Propylene Oxide

This compound (HPMA) is a functional monomer of significant industrial importance, valued for its unique combination of a reactive methacrylate group and a pendant hydroxyl group. This structure allows it to be readily copolymerized with a wide array of other monomers, such as (meth)acrylic acid, styrene, and vinyl acetate, to introduce hydroxyl functionality into the resulting polymer backbone.[1][2] This incorporated hydroxyl group is pivotal, as it enhances adhesion to various substrates, provides a site for cross-linking, and improves resistance to corrosion and abrasion.[1][3]

Consequently, HPMA is a critical raw material in the synthesis of high-performance polymers for a diverse range of applications, including automotive and industrial coatings, adhesives, sealants, UV-curable inks, and dental composites.[2][3][4] The industrial synthesis of HPMA is primarily achieved through the catalyzed ring-opening reaction of propylene oxide with methacrylic acid.[1][3] This guide provides a detailed technical exploration of this synthesis, from fundamental chemical principles to laboratory protocols, purification, and final product characterization, aimed at researchers and chemical development professionals.

| Property | Value | Source(s) |

| CAS Number | 27813-02-1 | [4][5] |

| Molecular Formula | C7H12O3 | [1][3] |

| Appearance | Clear, colorless liquid | [1][5] |

| Boiling Point | ~240 °C / 464 °F | [5][6] |

| Flash Point | 101 °C / 213.8 °F | [5] |

| Water Solubility | 130 g/L (at 25°C) | [5] |

| Specific Gravity | ~1.029 | [6] |

Section 1: The Core Synthesis - Chemical Principles

The synthesis of HPMA from propylene oxide and methacrylic acid is an elegant example of an epoxide ring-opening reaction. The process is designed to favor the formation of the desired monoester product while minimizing side reactions.

The Reaction: Epoxide Ring-Opening

The fundamental reaction involves the addition of the carboxylic acid group of methacrylic acid (MAA) across the C-O bond of the propylene oxide (PO) epoxide ring.

Methacrylic Acid + Propylene Oxide → this compound

This reaction is highly exothermic, and precise temperature control is crucial to prevent runaway reactions and the formation of undesirable byproducts.[7] Industrially, the reaction is typically carried out at temperatures between 80-100°C under the influence of a catalyst.[8][9]

Reaction Mechanism

The synthesis proceeds via a catalyzed nucleophilic ring-opening of the epoxide. The catalyst plays a crucial role in activating either the methacrylic acid or the propylene oxide. A common mechanism involves the activation of the carboxylic acid, forming a carboxylate anion, which then acts as the nucleophile.

-

Catalyst Activation: The catalyst (e.g., a base or a metal salt) interacts with methacrylic acid, increasing its nucleophilicity.

-

Nucleophilic Attack: The carboxylate oxygen of the activated MAA attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group on the epoxide, the attack predominantly occurs at the less substituted carbon, leading to the secondary alcohol isomer as the major product.

-

Proton Transfer: A proton transfer step neutralizes the resulting alkoxide, regenerating the catalyst and forming the final this compound product.

Caption: Generalized reaction mechanism for HPMA synthesis.

The Role of Catalysts

The choice of catalyst is critical for achieving high reaction rates and selectivity. While the reaction can proceed without a catalyst, it is often slow and requires higher temperatures, which can lead to polymerization. Common catalysts include:

-

Tertiary Amines and Quaternary Ammonium Salts: These basic catalysts activate the methacrylic acid.

-

Metal Salts: Salts of chromium, iron, and other transition metals are effective. For instance, iron(III) oxide (Fe2O3), also known as Indian red, is cited as an effective catalyst.[8]

-

Ion-Exchange Resins: These provide a solid support for catalytic sites, simplifying catalyst removal after the reaction.

Inhibiting Undesirable Polymerization

A significant challenge in the synthesis and storage of HPMA is the prevention of premature polymerization of the methacrylate double bond.[10] This is mitigated by the addition of a polymerization inhibitor. Monomethyl ether of hydroquinone (MEHQ) is a commonly used inhibitor that effectively scavenges free radicals in the presence of oxygen, thus ensuring the stability of the monomer.[8][11] It is crucial that the reaction and subsequent storage are not performed under an inert atmosphere, as oxygen is required for the inhibitor to function correctly.[1]

Section 2: Experimental Protocol - Laboratory Scale Synthesis

This protocol is a representative example based on methodologies described in the patent literature.[8] Researchers must conduct their own risk assessment and adhere to all institutional safety guidelines.

Caption: High-level workflow for HPMA synthesis and purification.

Materials and Equipment

-

Reactants: Methacrylic acid (MAA), Propylene oxide (PO)

-

Catalyst: Iron(III) oxide (Fe2O3)

-

Inhibitor: Monomethyl ether of hydroquinone (MEHQ)

-

Equipment: 1000 mL four-neck round-bottom flask, mechanical stirrer, thermometer, reflux condenser, constant pressure dropping funnel, heating mantle/water bath, vacuum distillation apparatus.

Step-by-Step Methodology

-

Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, thermometer, reflux condenser, and constant pressure dropping funnel. Ensure all joints are properly sealed. Place the assembly in a heating mantle or water bath situated within a fume hood.

-

Initial Charging: To the flask, add methacrylic acid (1.0 mol), iron(III) oxide (0.024 mol), and a suitable amount of MEHQ inhibitor.

-

Heating: Begin stirring and heat the mixture to the target reaction temperature of 82-84°C.[8] Maintaining a stable temperature is critical for controlling the reaction rate and selectivity.

-

Propylene Oxide Addition: Once the temperature is stable, begin the dropwise addition of propylene oxide (1.15 mol) from the dropping funnel. The addition should be controlled over a period of approximately 1.5 hours to manage the exothermic nature of the reaction.[8]

-

Reaction Period: After the addition is complete, maintain the reaction mixture at 82-84°C with continuous stirring for an additional 1 to 1.5 hours to ensure the reaction goes to completion.[8]

-

Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing the consumption of methacrylic acid via titration or gas chromatography (GC). The reaction is typically considered complete when the MAA content is below a target threshold (e.g., < 0.5%).[9]

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

| Parameter | Recommended Value | Rationale |

| MAA:PO Molar Ratio | 1 : 1.05 - 1.2 | A slight excess of PO ensures complete conversion of MAA. |

| Catalyst Loading | ~2.4 mol% (relative to MAA) | Balances reaction rate with cost and ease of removal. |

| Temperature | 80 - 96 °C | Optimizes reaction rate while minimizing side reactions.[8][9] |

| Inhibitor | MEHQ | Prevents premature polymerization of the product.[8] |

Section 3: Purification of Crude 2-HPMA

The crude product from the reaction will contain the desired HPMA along with unreacted starting materials, the catalyst, inhibitor, and potential byproducts such as dipropylene glycol monomethacrylate. Purification is essential to achieve the high purity required for polymerization applications.

Vacuum Distillation is the primary method for purifying HPMA.[8] Due to its relatively high boiling point (~240 °C at atmospheric pressure), distillation under reduced pressure is necessary to prevent thermal degradation and polymerization at elevated temperatures.

-

Transfer: The crude reaction mixture is transferred to a Claisen distilling flask. An additional small amount of MEHQ should be added to prevent polymerization during heating.[8]

-

Distillation: The system is placed under vacuum (e.g., 4-6 mmHg). The temperature is gradually increased, and fractions are collected.

-

Fraction Collection: The pure 2-HPMA product is typically collected as a fraction at a specific temperature and pressure range, for example, 73-79°C at 4-6 mmHg.[8] The forerun will contain any remaining propylene oxide and other low-boiling impurities, while the residue will contain the catalyst, inhibitor, and high-boiling byproducts.

Section 4: Analytical Characterization for Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized HPMA.

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the standard method for determining the purity of the final product.[12][13] It can effectively quantify the main HPMA peak and detect the presence of residual methacrylic acid, propylene oxide, and other impurities.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the chemical identity of the product by identifying its characteristic functional groups. Key peaks to look for include a broad O-H stretch (from the hydroxyl group) around 3400 cm⁻¹, a C=O stretch (ester carbonyl) around 1720 cm⁻¹, and a C=C stretch (alkene) around 1640 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation of the HPMA molecule, allowing for the differentiation between the primary and secondary alcohol isomers.

Section 5: Safety, Handling, and Storage

Working with the reagents and product involved in HPMA synthesis requires strict adherence to safety protocols.

-

Hazards:

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, appropriate chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[6][14] All operations should be conducted in a well-ventilated laboratory fume hood.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[14] Use engineered controls to minimize exposure. An eye wash station and safety shower must be readily accessible.

-

Storage: HPMA must be stored in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[6] Crucially, it must be stored in the presence of an inhibitor (like MEHQ) and under an atmosphere containing oxygen to prevent spontaneous and hazardous polymerization.[1] Storage tanks should be made of or lined with materials like stainless steel to prevent contamination.[1]

Conclusion

The synthesis of this compound from propylene oxide and methacrylic acid is a well-established and robust industrial process. Success in the laboratory and in production hinges on a thorough understanding of the underlying reaction mechanism, careful selection of catalysts and inhibitors, precise control over reaction conditions, and rigorous purification and quality control procedures. By following the principles and protocols outlined in this guide, researchers and professionals can safely and efficiently synthesize this versatile and valuable monomer for a multitude of advanced applications.

References

-

Arpadis. (n.d.). 2-Hydroxy-Propyl Methacrylate (2-HPMA). Arpadis. Retrieved from [Link]

-

Ataman Kimya. (n.d.). HYDROXYPROPYL METHACRYLATE (HPMA). Ataman Kimya. Retrieved from [Link]

-

Analytice. (n.d.). This compound - analysis. Analytice. Retrieved from [Link]

-

GELEST, Inc. (2012, August 31). MATERIAL SAFETY DATA SHEET: this compound. Gelest. Retrieved from [Link]

-

LOFRA Chemicals. (n.d.). This compound (HPMA) (CAS 27813-02-1). LOFRA Chemicals. Retrieved from [Link]

-

Australian Government Department of Health. (2013, November 22). This compound: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved from [Link]

- Google Patents. (n.d.). KR100580124B1 - Purification method of 2-hydroxyethyl methacrylate. Google Patents.

-

Chemius. (n.d.). This compound. Chemius. Retrieved from [Link]

- Google Patents. (n.d.). CN102249914A - Method for synthesizing this compound. Google Patents.

-

Ataman Kimya. (n.d.). This compound (2-HPMA). Ataman Kimya. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). 2-Hydroxypropyl Acrylate. OSHA. Retrieved from [Link]

-

Analytice. (n.d.). This compound - analysis. Analytice. Retrieved from [Link]

-

Geng, Y., et al. (2022). Synthesis and Structure of this compound-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate. Polymers, 14(23), 5221. Retrieved from [Link]

- Google Patents. (n.d.). CN103274941A - Preparation process of hydroxypropyl methacrylate. Google Patents.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. jamorin.com [jamorin.com]

- 3. Propyl Methacrylate | Acrylates | Monomers | 2-HPMA | Arpadis [arpadis.com]

- 4. This compound (HPMA) (CAS 27813-02-1) [lofrachemicals.com]

- 5. fishersci.se [fishersci.se]

- 6. 2spi.com [2spi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102249914A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 9. CN103274941A - Preparation process of hydroxypropyl methacrylate - Google Patents [patents.google.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. This compound | 9086-85-5 | Benchchem [benchchem.com]

- 12. This compound - analysis - Analytice [analytice.com]

- 13. This compound - analysis - Analytice [analytice.com]

- 14. Mobile [my.chemius.net]

- 15. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Physical Properties of Poly(2-Hydroxypropyl Methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(2-Hydroxypropyl methacrylate), commonly abbreviated as pHPMA, is a hydrophilic polymer renowned for its exceptional biocompatibility and tunable properties.[1] These characteristics have positioned it as a cornerstone material in advanced biomedical and pharmaceutical applications, most notably as a polymer carrier for drug delivery systems, in tissue engineering scaffolds, and as a component of soft contact lenses.[1][2] This guide provides an in-depth analysis of the core physical properties of pHPMA that dictate its performance and application scope. We will explore its molecular characteristics, thermal behavior, solubility, and mechanical and optical properties, grounded in established scientific principles. Furthermore, this document furnishes detailed, field-proven protocols for the essential characterization techniques required to validate and understand this versatile polymer.

Introduction: The Significance of pHPMA in Advanced Therapeutics

The efficacy and safety of advanced drug delivery systems hinge on the predictable behavior of their constituent materials. pHPMA has emerged as a leading candidate in this field due to its structural resemblance to biological molecules, which imparts low immunogenicity and high biocompatibility.[2][3] The pendant hydroxyl groups along its backbone are key to its functionality, offering sites for drug conjugation and contributing to its hydrophilicity.[1] This water-loving nature is crucial for creating "stealth" nanoparticles that can evade the immune system, prolonging circulation time and enhancing the probability of reaching the target tissue, such as a solid tumor, via the Enhanced Permeability and Retention (EPR) effect.[2] Understanding the physical properties discussed herein is paramount for designing pHPMA-based therapeutics with optimal pharmacokinetics, stability, and therapeutic efficacy.

Fundamental Molecular Characteristics

The bulk properties of pHPMA are intrinsically linked to its molecular-level characteristics, primarily its molecular weight and the distribution of chain sizes.

-

Molecular Weight (MW) and Polydispersity Index (PDI): The molecular weight of pHPMA directly influences properties such as its solution viscosity, glass transition temperature, and, critically for drug delivery, its pharmacokinetic profile. For instance, pHPMA carriers with a molecular weight near the renal filtration threshold (approximately 45 kg/mol ) have demonstrated the slowest blood clearance and highest tumor accumulation.[2] The Polydispersity Index (PDI), a measure of the heterogeneity of polymer chain lengths, is equally important. A low PDI (closer to 1.0) indicates a more uniform population of polymer chains, leading to more predictable and reproducible behavior in vivo.[2] Modern polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are often employed to synthesize pHPMA with well-controlled MW and low PDI.[4]

Thermal Properties: Stability and Processing

The response of pHPMA to temperature is a critical factor for its storage, processing, and application in environments with variable thermal conditions. The two primary thermal properties of interest are the glass transition temperature and thermal stability.

Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is the temperature at which an amorphous polymer, like pHPMA, transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is a key characteristic that affects the mechanical properties and processing conditions of the material. For neat, dry pHPMA, the glass transition temperature is relatively high, often cited in the range of 76-80°C .[5][]

Several factors can influence the measured Tg:

-

Molecular Weight: Tg generally increases with increasing molecular weight, as longer chains have fewer mobile chain ends and more entanglements.[5]

-

Water Content (Plasticization): As a hydrophilic polymer, pHPMA readily absorbs water. Water acts as a plasticizer, inserting itself between polymer chains, increasing free volume, and lowering the Tg significantly. This is a crucial consideration for hydrogel applications.

-

Chemical Modification: Copolymerization or the addition of nanoparticles can alter chain mobility and thus change the Tg. For example, the incorporation of Fe2O3 nanoparticles has been shown to decrease the Tg of pHPMA.[5]

Thermal Stability

Thermal stability, typically assessed by Thermogravimetric Analysis (TGA), determines the temperature at which the polymer begins to degrade. pHPMA generally exhibits good thermal stability. The thermal decomposition of polymethacrylates primarily involves the breaking of the polymer backbone, often leading to monomer reversion.[7] Studies show that the degradation of similar polymethacrylates begins at temperatures well above 200°C, with the main decomposition events occurring at higher temperatures, ensuring stability under typical physiological and processing conditions.[7][8]

Solubility and Hydrophilicity

The hydrophilic nature of pHPMA is central to its biomedical applications.[1]

-

Solvent Compatibility: pHPMA is known for its solubility in water and polar organic solvents like methanol and ethanol.[9] However, it has limited solubility in less polar solvents.[][9] The process of dissolution involves solvent molecules penetrating the polymer matrix, causing it to swell and eventually disperse if the polymer is not cross-linked.[10]

-

Hydrogel Formation and Swelling: When chemically or physically cross-linked, pHPMA forms hydrogels—three-dimensional networks that can absorb and retain large amounts of water without dissolving.[11] The swelling behavior is a critical property, influencing nutrient transport in tissue engineering scaffolds and the release kinetics of encapsulated drugs. The degree of swelling is dependent on the crosslinking density, the hydrophilicity of the polymer, and the properties of the surrounding fluid (e.g., pH and ionic strength).[12]

Mechanical and Optical Properties

Mechanical Properties

For applications where structural integrity is important, such as in hydrogels for tissue engineering or as solid materials, the mechanical properties of pHPMA are a key consideration. These properties are highly dependent on the polymer's state (e.g., dry solid vs. hydrated hydrogel) and its specific formulation.

-

Hydrogels: The mechanical strength of pHPMA hydrogels, often characterized by Young's modulus or compressive modulus, is directly influenced by the crosslinking density.[12][13] Higher crosslinker concentrations lead to a stiffer, stronger gel.[13] The water content also plays a major role; highly swollen hydrogels are typically softer and more flexible.

Optical Properties

pHPMA is an optically clear material, which is why it and its derivatives are used in applications like soft contact lenses.

-

Refractive Index: The refractive index of pHPMA is approximately 1.446 at 25°C.[9] This property is important for optical applications to ensure clarity and proper light transmission.

Summary of Physical Properties

| Physical Property | Typical Value/Range | Key Influencing Factors | Citation(s) |

| Glass Transition Temp. (Tg) | 76 - 80 °C (dry) | Molecular Weight, Water Content, Additives | [5][] |

| Thermal Decomposition | > 200 °C | Polymerization method, Purity | [7][14] |

| Solubility | Soluble in water, polar organic solvents | Solvent Polarity, Temperature, Molecular Weight | [][9][10] |

| Refractive Index (nD25) | ~1.446 | Temperature | [9] |

| Density | ~1.066 g/cm³ | Temperature | [9] |

Standard Characterization Protocols

To ensure the reliability and reproducibility of research and development involving pHPMA, standardized characterization is essential. The following section provides step-by-step protocols for three core analytical techniques.

Protocol 1: Determination of Molecular Weight by Size-Exclusion Chromatography (SEC)

Causality: SEC, also known as Gel Permeation Chromatography (GPC), separates polymer molecules based on their hydrodynamic volume in solution.[15] This technique is fundamental for determining the molecular weight (MW) and polydispersity index (PDI), which, as discussed, critically affect the in-vivo performance of pHPMA-based drug carriers.[2] The choice of a polar mobile phase is dictated by the hydrophilic nature of pHPMA.

Methodology:

-

System Preparation:

-

Equip an HPLC system with a differential refractive index (DRI) detector.[15]

-

Install a column set suitable for separating water-soluble polymers (e.g., TSKgel Alpha series or similar polyacrylamide-based columns).[16]

-

Prepare the mobile phase, typically an aqueous buffer such as 0.1 M sodium nitrate or phosphate buffered saline (PBS), filtered through a 0.22 µm filter and thoroughly degassed.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of dry pHPMA polymer.

-

Dissolve the polymer in the mobile phase to a final concentration of 1-2 mg/mL. Ensure complete dissolution, using gentle agitation if necessary.

-

Filter the polymer solution through a 0.45 µm syringe filter to remove any particulates that could damage the column.

-

-

Calibration:

-

Prepare a series of narrow-PDI polymer standards (e.g., polyethylene glycol/oxide or dextran standards) with known molecular weights that span the expected range of the pHPMA sample.

-

Inject each standard onto the column and record its retention time.

-

Generate a calibration curve by plotting the logarithm of the molecular weight (log MW) against the retention time.

-

-

Analysis:

-

Inject the prepared pHPMA sample onto the column under the same conditions as the standards.

-

Record the chromatogram.

-

Using the system's software, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the sample by integrating the chromatogram and comparing it against the calibration curve.

-

Protocol 2: Measurement of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17] For an amorphous polymer like pHPMA, the glass transition is observed as a step-like change in the heat capacity, providing a direct measurement of the Tg.[18] A heat-cool-heat cycle is standard practice to erase the polymer's previous thermal history, ensuring the measured Tg is an intrinsic property of the material under the specified conditions.[19]

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry pHPMA polymer into a standard aluminum DSC pan.

-

Hermetically seal the pan using a crimping press. Prepare an empty, sealed pan to serve as the reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate the sample at a temperature below the expected Tg (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 120°C). This step removes the thermal history of the sample.[19]

-

Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature (25°C).

-

Second Heat: Ramp the temperature again at the same controlled rate (10°C/min) to 120°C.

-

-

Data Analysis:

-

Analyze the data from the second heating scan.

-

The glass transition will appear as a step-change in the heat flow curve.

-

Determine the Tg, typically calculated as the midpoint of the transition or the inflection point of the step, using the analysis software.

-

Protocol 3: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20] This technique is used to determine the degradation temperature and overall thermal stability of pHPMA. By heating the polymer at a constant rate, we can identify the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition.[21]

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry pHPMA polymer into a TGA crucible (typically ceramic or platinum).[21]

-

-

Instrument Setup:

-

Place the crucible onto the TGA's microbalance.

-

Purge the furnace with an inert atmosphere (e.g., nitrogen) at a typical flow rate of 50-100 mL/min to study thermal decomposition without oxidation.[20]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate, typically 10°C or 20°C per minute, to a high temperature where complete decomposition is expected (e.g., 600°C).[20]

-

-

Data Analysis:

-

Plot the sample mass (or percent mass) as a function of temperature.

-

Determine the onset temperature of decomposition, often defined as the temperature at which a 5% mass loss occurs (T5%).

-

The temperature of the maximum rate of decomposition can be identified from the peak of the derivative of the TGA curve (the DTG curve).

-

Visualizations

Caption: Interrelationship between pHPMA synthesis, controlling factors, and key physical properties.

Caption: Standard experimental workflow for the physical characterization of pHPMA.

Conclusion

Poly(this compound) stands out as a polymer of significant scientific and therapeutic interest. Its physical properties—a high glass transition temperature that is plasticized by water, excellent thermal stability, tunable mechanical characteristics, and inherent hydrophilicity—are the foundations of its success in the biomedical field. For scientists and developers, a thorough characterization of its molecular weight, thermal transitions, and other key attributes using standardized protocols is not merely a quality control measure; it is an indispensable step in the rational design of effective, safe, and reliable pHPMA-based materials and therapeutics. This guide provides the foundational knowledge and practical methodologies to empower researchers in this endeavor.

References

-

ResearchGate. (n.d.). Thermal Stability and Mechanical Properties of Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) Modified by Fe2O3 Nanoparticles. Available at: [Link]

-

Ataman Kimya. (n.d.). This compound (2-HPMA). Available at: [Link]

-

Istanbul Technical University. (n.d.). Investigation of mechanical and thermodynamic properties of pH-sensitive poly(N,N-dimethylaminoethyl methacrylate) hydrogels prepared with different crosslinking agents. Available at: [Link]

-

Kopeček, J., & Yang, J. (2018). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. PMC - NIH. Available at: [Link]

-

Red Thermo. (n.d.). Mastering TGA Crucible Analysis for Polymer Thermal Stability. Available at: [Link]

-

Thermal Support. (n.d.). Characterizing Polymer Lifetimes Using TGA Decomposition Kinetics. Available at: [Link]

-

TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. Available at: [Link]

-

ResearchGate. (2025, August 7). Investigation of mechanical and thermodynamic properties of pH-sensitive poly(N,N-dimethylaminoethyl methacrylate) hydrogels prepared with different crosslinking agents. Available at: [Link]

-

Lammers, T., et al. (2011, May 12). Synthesis and Characterization of Poly(ε-caprolactone)-block-poly[N-(2-hydroxypropyl)methacrylamide] Micelles for Drug Delivery. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Mechanical properties of the p(HEMA+MA) hydrogels as a function of.... Available at: [Link]

-

LPD Lab Services Ltd. (n.d.). TGA Polymer Lifetime Prediction - Accurate Thermal Degradation Modelling. Available at: [Link]

-

PE Polska. (n.d.). Determination of Rigid and Mobile Amorphous Content of Semicrystalline Polymers Using DSC. Available at: [Link]

-

JoVE. (2018, January 16). Video: Differential Scanning Calorimetry of Polymers. Available at: [Link]

-

chemistlibrary. (n.d.). Handbook of Size Exclusion Chromatography. Available at: [Link]

-

University of Pennsylvania. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Available at: [Link]

-

AZoM. (2018, March 22). Using Differential Scanning Calorimetry to Characterize Polymers. Available at: [Link]

-

EAG Laboratories. (n.d.). DSC Analysis of Polymers. Available at: [Link]

-

ResearchGate. (n.d.). Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. Available at: [Link]

-

MDPI. (2024, January 17). Biodegradable Covalently Crosslinked Poly[N-(2-Hydroxypropyl) Methacrylamide] Nanogels: Preparation and Physicochemical Properties. Available at: [Link]

-

ResearchGate. (2025, August 7). Poly(N-(2-hydroxypropyl) methacrylamide)-based nanotherapeutics. Available at: [Link]

-

NIH. (n.d.). Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage. Available at: [Link]

-

Chemichase Chemical Co.,Ltd. (n.d.). This compound (HPMA)(REACH). Available at: [Link]

-

scipoly.com. (n.d.). Refractive Index of Polymers by Index. Available at: [Link]

-

Environmental Studies (EVS) Institute. (2024, June 13). Size Exclusion Chromatography for Polymer and Protein Analysis. Available at: [Link]

-

Springer. (2014, December 4). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Structure of this compound-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate. Available at: [Link]

-

Bio-Rad. (n.d.). Introduction to Size Exclusion Chromatography. Available at: [Link]

-

NIH. (n.d.). Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms. Available at: [Link]

-

Wikipedia. (n.d.). Size-exclusion chromatography. Available at: [Link]

-

Paint.org. (n.d.). An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings. Available at: [Link]

-

ResearchGate. (2025, August 6). Swelling behavior, Mechanical Properties and Network Parameters of pH- and Temperature-sensitive Hydrogels of Poly((2-dimethyl amino) ethyl methacrylate-co-butyl methacrylate). Available at: [Link]

-

ResearchGate. (2025, July 3). Determination of Lower Critical Solution Temperatures of a Series of Novel Poly(2- hydroxypropyl acrylate)-based Copolymers. Available at: [Link]

-

Semantic Scholar. (n.d.). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Available at: [Link]

-

ACS Publications. (2017, January 26). Effect of Monomer Solubility on the Evolution of Copolymer Morphology during Polymerization-Induced Self-Assembly in Aqueous Solution. Available at: [Link]

-

ResearchGate. (2025, August 7). The thermal stability of poly(methyl methacrylate) prepared by RAFT polymerisation. Available at: [Link]

-

Kinam Park. (n.d.). SOLUBILITY OF POLYMERS. Available at: [Link]

-

Jordi Labs. (n.d.). Polymer Solubility Index. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Thermal stability and degradation of poly N-(4-chlorophenyl) acrylamide homopolymer and copolymer of N-(4-chlorophenyl) acrylamide with methyl methacrylate. Available at: [Link]

Sources

- 1. polysciences.com [polysciences.com]

- 2. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Poly(ε-caprolactone)-block-poly[N-(2-hydroxypropyl)methacrylamide] Micelles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 7. polychemistry.com [polychemistry.com]

- 8. Synthesis and Structure of this compound-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate [mdpi.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. kinampark.com [kinampark.com]

- 11. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. docs.paint.org [docs.paint.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 18. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 19. azom.com [azom.com]

- 20. eng.uc.edu [eng.uc.edu]

- 21. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]

An In-depth Technical Guide to N-(2-hydroxypropyl)methacrylamide (HPMA) Monomer: Purity, Characterization, and Quality Control

Abstract

N-(2-hydroxypropyl)methacrylamide (HPMA) is a cornerstone monomer for the synthesis of advanced polymer-based drug delivery systems, hydrogels, and other biomedical materials.[1][2][3] The purity of the HPMA monomer is of paramount importance, as even trace impurities can significantly alter polymerization kinetics, final polymer properties, and ultimately, the in vivo safety and efficacy of the resulting therapeutic. This guide provides a comprehensive overview of HPMA monomer synthesis, outlines the origins and impact of common impurities, and details the essential characterization and purification techniques required to ensure the production of high-purity, polymer-grade HPMA suitable for research and clinical development.

The Critical Role of HPMA Monomer Purity

Poly(HPMA) is a highly hydrophilic, non-toxic, and non-immunogenic polymer, making it an ideal carrier for therapeutic agents.[2][4] Its application in polymer-drug conjugates, such as those used in oncology, relies on predictable pharmacokinetics and controlled drug release, often leveraging the Enhanced Permeability and Retention (EPR) effect for tumor targeting.[2][4][5] The presence of impurities in the starting monomer can lead to:

-

Uncontrolled Polymerization: Divalent impurities, such as methacrylic acid diesters, can act as cross-linkers, leading to gelation, broadened molecular weight distributions, and batch-to-batch inconsistency.

-

Altered Drug Conjugation: Impurities can interfere with the subsequent conjugation of drugs or targeting ligands to the polymer backbone.

-

Toxicity and Immunogenicity: Residual reactants or byproducts may introduce toxicity or elicit an immune response, compromising the biocompatibility of the final product.

-

Reduced Therapeutic Efficacy: An ill-defined polymer carrier can lead to premature drug release or altered biodistribution, reducing the therapeutic window of the conjugated drug.[4]

Therefore, rigorous quality control of the HPMA monomer is not merely a procedural step but a foundational requirement for the successful development of HPMA-based therapeutics.

Synthesis and Origins of Impurities

The most common and well-established method for synthesizing HPMA is the nucleophilic acyl substitution reaction between methacryloyl chloride and 1-amino-2-propanol.[1][6] This reaction is typically performed in an organic solvent like acetonitrile or dichloromethane at low temperatures (e.g., 0°C) to manage its exothermic nature and minimize side reactions.[1][6][7]

Despite its straightforwardness, this synthesis can generate several key impurities:

-

2-hydroxypropylammonium chloride: A salt byproduct that precipitates during the reaction and is typically removed by filtration.[1][6]

-

Methacrylic Acid (MAA): Arises from the hydrolysis of methacryloyl chloride. Its presence can alter polymerization pH and copolymer composition.

-

1-amino-2-propanol: Unreacted starting material.

-

Diester Cross-linker (bis-HPMA): Formed by the reaction of HPMA's hydroxyl group with another molecule of methacryloyl chloride. This is a particularly problematic impurity as it introduces cross-linking during polymerization.

The following diagram illustrates the primary synthesis pathway and the formation of a key byproduct.

Caption: Chemical synthesis pathway of HPMA.

Characterization Techniques: A Multi-faceted Approach

No single technique is sufficient to fully assess HPMA purity. A combination of spectroscopic and chromatographic methods is essential for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural confirmation and purity assessment of HPMA. ¹H NMR provides a quantitative fingerprint of the molecule and its impurities.

Expertise & Causality: The choice of solvent is critical. While deuterated chloroform (CDCl₃) can be used, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are often preferred for their ability to dissolve both the monomer and potential polar impurities.[6][8] The spectrum in D₂O clearly resolves the key protons, allowing for accurate integration and purity calculation.[6] The absence of the hydroxyl proton peak (due to exchange with deuterium) simplifies the spectrum.

Protocol: ¹H NMR of HPMA in D₂O

-

Sample Preparation: Dissolve 5-10 mg of the purified HPMA monomer in ~0.7 mL of D₂O.

-

Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).[6]

-

Data Processing: Reference the spectrum to the residual solvent peak. Integrate all relevant signals.

-

Interpretation: Assign the peaks according to the known chemical shifts. Purity is determined by comparing the integral of the monomer's vinyl protons to any impurity signals.

Table 1: Typical ¹H NMR Chemical Shifts for HPMA and Impurities

| Compound | Protons | Chemical Shift (δ, ppm) in D₂O | Multiplicity |

|---|---|---|---|

| HPMA | -CH-CH₃ | ~1.15 | Doublet |

| =C-CH₃ | ~1.78 | Singlet | |

| -N-CH₂ - | ~3.10 | Multiplet | |

| -CH (OH)- | ~3.85 | Multiplet | |

| C=CH₂ (trans) | ~5.30 | Singlet | |

| C=CH₂ (cis) | ~5.60 | Singlet | |

| Methacrylic Acid | =C-CH₃ | ~1.90 | Singlet |

| | C=CH₂ | ~5.70, ~6.10 | Singlets |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.[6][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for quantifying the purity of the HPMA monomer and detecting non-volatile impurities with high sensitivity.[9][10][11][12][13] A reversed-phase method is typically employed.

Expertise & Causality: The method's trustworthiness comes from using a calibration curve generated from a certified reference standard. This allows for the precise quantification of the main HPMA peak and any impurities. The mobile phase, typically a mixture of acetonitrile and water, is chosen to provide good separation between the relatively polar HPMA and less polar impurities like the diester cross-linker.[9]

Protocol: Reversed-Phase HPLC for HPMA Purity

-

System Preparation:

-

Standard Preparation: Prepare a series of standard solutions of high-purity HPMA in the mobile phase at known concentrations.

-

Sample Preparation: Accurately weigh and dissolve the HPMA sample in the mobile phase. Filter through a 0.45 µm syringe filter.[9]

-

Analysis: Inject the standards to generate a calibration curve (peak area vs. concentration). Inject the sample and quantify the HPMA peak and any impurity peaks against the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the qualitative confirmation of the monomer's functional groups. It is a rapid and valuable tool for verifying the identity of the synthesized product.

Expertise & Causality: The presence of key vibrational bands confirms the successful synthesis. For instance, the strong amide I band (~1652 cm⁻¹) and N-H stretch (~3273 cm⁻¹) confirm amide bond formation, while the C=C stretch (~1615 cm⁻¹) verifies the presence of the polymerizable methacrylate group. The broad O-H stretch (~3500-3000 cm⁻¹) confirms the hydroxyl group.[6]

Table 2: Key FTIR Vibrational Frequencies for HPMA

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (hydroxyl) | ~3500-3000 | Broad stretch |

| N-H (amide) | ~3273 | Stretch |

| C-H (aliphatic) | ~3000-2790 | Stretch |

| C=O (Amide I) | ~1652 | Stretch |

| C=C (alkene) | ~1615 | Stretch |

Source: The Royal Society of Chemistry, 2016.[6]

Purification and Quality Control Workflow

Achieving high purity requires a systematic approach to purification followed by rigorous analytical validation.

Protocol: HPMA Purification by Recrystallization

-

Initial Isolation: After synthesis and filtration of the ammonium salt, the crude HPMA is often isolated by precipitation from the reaction solvent.[6]

-

Primary Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as acetone or a methanol/ether mixture.[6][14]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it at a low temperature (e.g., -20°C) to induce crystallization of the pure HPMA.[14]

-

Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

-

Repeat if Necessary: The process can be repeated to achieve higher purity.[14]

The following workflow diagram outlines the comprehensive process from crude product to a fully characterized, high-purity monomer.

Caption: Workflow for HPMA monomer purification and quality control.

Conclusion